

Spectroscopic Characterization of 2-Bromobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzothiazole

Cat. No.: B1268465

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Bromobenzothiazole**, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For **2-Bromobenzothiazole**, ^1H and ^{13}C NMR spectra provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectral Data

The proton NMR spectrum reveals the chemical shifts and multiplicities of the aromatic protons on the benzothiazole ring system.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.96-7.99	Multiplet	Aromatic Proton (1H)
7.77-7.80	Multiplet	Aromatic Proton (1H)
7.37-7.48	Multiplet	Aromatic Protons (2H)
Solvent: CDCl ₃ , Frequency: 500 MHz ^[1]		

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the chemical shifts for each carbon atom in **2-Bromobenzothiazole**, including the quaternary carbons.

Chemical Shift (δ) ppm	Assignment
152.3	C-7a
138.9	C-2 (C-Br)
137.3	C-3a
126.6	Aromatic CH
125.7	Aromatic CH
122.8	Aromatic CH
120.9	Aromatic CH
Solvent: CDCl ₃ , Frequency: 125 MHz ^[1]	

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of **2-Bromobenzothiazole** is characterized by absorption bands indicative of its aromatic and heterocyclic structure.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic C-H
~1600-1450	C=C & C=N Stretch	Aromatic Ring and Thiazole Ring
~1400-1200	C-N Stretch	Thiazole Ring
Below 1000	C-H Bending (out-of-plane)	Aromatic Ring
Below 700	C-Br Stretch	Bromo Group

Note: The table presents expected characteristic absorption ranges. Specific peak values can be found in spectral databases.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Technique	Parameter	Value
High-Resolution MS (HRMS-ESI)	[M+H] ⁺ Calculated	213.9326
High-Resolution MS (HRMS-ESI)	[M+H] ⁺ Found	213.9331 [1]
Standard MS	Molecular Weight	214.08 g/mol [2]

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of **2-Bromobenzothiazole** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3).^[3]
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ^{13}C NMR, a higher sample concentration and a longer acquisition time may be necessary due to the low natural abundance of the ^{13}C isotope.^[4]

IR Spectroscopy Protocol

A typical procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is described below:

- **Sample Preparation:** For a solid sample like **2-Bromobenzothiazole**, a small amount is placed directly onto the ATR crystal.^[2] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[5]
- **Background Spectrum:** A background spectrum of the empty ATR crystal or clean salt plate is recorded first to subtract atmospheric (e.g., CO_2 , H_2O) and instrumental interferences.
- **Sample Spectrum:** The sample is placed in the beam path, and its spectrum is recorded over a typical range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry Protocol

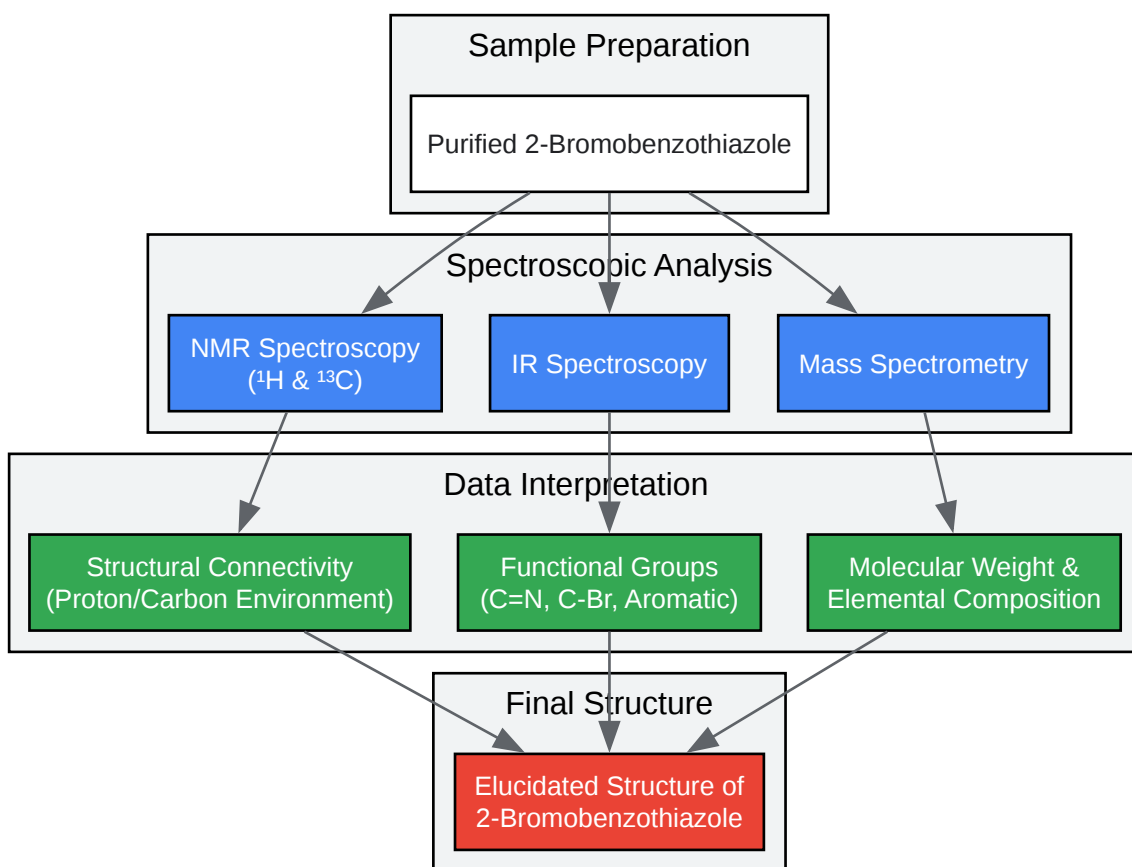
The following outlines a general workflow for mass spectrometry analysis:

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument.^[6]

- Ionization: Introduce the sample into the mass spectrometer. A common ionization technique for this type of molecule is Electrospray Ionization (ESI).[7][8]
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[7]
- Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **2-Bromobenzothiazole** using the spectroscopic methods discussed.



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Caption: Workflow for Spectroscopic Analysis of **2-Bromobenzothiazole**.

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